molecular formula C11H15I B13858269 4-t-Butylbenzyliodide

4-t-Butylbenzyliodide

Cat. No.: B13858269
M. Wt: 274.14 g/mol
InChI Key: LCMNEJVNTAHRTN-UHFFFAOYSA-N
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Description

4-t-Butylbenzyliodide is an organic compound characterized by the presence of a tert-butyl group attached to a benzyl iodide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-t-Butylbenzyliodide typically involves the iodination of 4-t-Butylbenzyl alcohol or 4-t-Butylbenzyl chloride. One common method is the reaction of 4-t-Butylbenzyl chloride with sodium iodide in the presence of acetone, which facilitates the substitution of the chloride ion with an iodide ion.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of microwave reactors has been reported to enhance the efficiency of such reactions .

Chemical Reactions Analysis

Types of Reactions: 4-t-Butylbenzyliodide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of this compound can yield 4-t-Butylbenzyl alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium iodide in acetone.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Various substituted benzyl derivatives.

    Oxidation: 4-t-Butylbenzaldehyde or 4-t-Butylbenzoic acid.

    Reduction: 4-t-Butylbenzyl alcohol.

Scientific Research Applications

4-t-Butylbenzyliodide is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-t-Butylbenzyliodide in chemical reactions involves the formation of a reactive benzyl cation intermediate. This intermediate can undergo various transformations depending on the reaction conditions and reagents used. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

  • 4-t-Butylbenzyl chloride
  • 4-t-Butylbenzyl bromide
  • 4-t-Butylbenzyl alcohol

Comparison: 4-t-Butylbenzyliodide is unique due to the presence of the iodide ion, which is a better leaving group compared to chloride and bromide. This makes it more reactive in nucleophilic substitution reactions. Additionally, the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and selectivity in various chemical transformations.

Properties

Molecular Formula

C11H15I

Molecular Weight

274.14 g/mol

IUPAC Name

1-tert-butyl-4-(iodomethyl)benzene

InChI

InChI=1S/C11H15I/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7H,8H2,1-3H3

InChI Key

LCMNEJVNTAHRTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CI

Origin of Product

United States

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